Benzimidazole, 5-chloro-4-methoxy-2-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzimidazole, 5-chloro-4-methoxy-2-(trifluoromethyl)- is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of ortho-phenylenediamine with various reagents. For benzimidazole, 5-chloro-4-methoxy-2-(trifluoromethyl)-, the synthetic route may include the following steps:
Condensation Reaction: Ortho-phenylenediamine reacts with an appropriate aldehyde or ketone under acidic or basic conditions to form the benzimidazole core.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Including crystallization, distillation, and chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
Benzimidazole, 5-chloro-4-methoxy-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Trifluoromethyl iodide, methoxybenzene, chlorinating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Benzimidazole, 5-chloro-4-methoxy-2-(trifluoromethyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of benzimidazole, 5-chloro-4-methoxy-2-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites . The exact molecular targets and pathways depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
Omeprazole: A benzimidazole derivative used as a proton pump inhibitor for treating gastric acid-related disorders.
2-Phenylbenzimidazole: Known for its antimicrobial and anticancer properties.
Fluorinated Benzimidazoles: Compounds with fluorine atoms that exhibit unique chemical and biological activities.
Uniqueness
The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the methoxy and chlorine groups contribute to its reactivity and biological activity .
Properties
CAS No. |
89427-02-1 |
---|---|
Molecular Formula |
C9H6ClF3N2O |
Molecular Weight |
250.60 g/mol |
IUPAC Name |
5-chloro-4-methoxy-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C9H6ClF3N2O/c1-16-7-4(10)2-3-5-6(7)15-8(14-5)9(11,12)13/h2-3H,1H3,(H,14,15) |
InChI Key |
ITEGNHZULKQUEH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=C1N=C(N2)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.